molecular formula C25H17FN4OS B2802574 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1795457-05-4

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2802574
CAS No.: 1795457-05-4
M. Wt: 440.5
InChI Key: GXBZUQMIDKNCBA-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique combination of fluorophenyl, thiazolyl, phenyl, pyrazolyl, and benzamide groups

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Chemical Biology: Used as a probe to study biological processes and molecular interactions.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices.

    Pharmacology: Studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a 2-fluorophenyl thiourea and an α-haloketone to form the thiazole ring.

    Coupling Reactions: The thiazole derivative is then coupled with a phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Formation of the Pyrazole Ring: The intermediate product is then reacted with hydrazine to form the pyrazole ring.

    Amidation: Finally, the compound undergoes an amidation reaction with 3-(1H-pyrazol-1-yl)benzoic acid to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products:

    Oxidation: Products include oxidized derivatives of the pyrazole and thiazole rings.

    Reduction: Products include amine derivatives of the benzamide group.

    Substitution: Substituted derivatives of the fluorophenyl and thiazole rings.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
  • N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
  • N-(2-(2-(2-methylphenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
  • Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4OS/c26-21-11-3-1-9-19(21)25-29-23(16-32-25)20-10-2-4-12-22(20)28-24(31)17-7-5-8-18(15-17)30-14-6-13-27-30/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBZUQMIDKNCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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